molecular formula C24H27ClN6O B15104348 3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one

3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one

Cat. No.: B15104348
M. Wt: 451.0 g/mol
InChI Key: HELQKVVVNVFZML-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a chlorophenyl group, a piperazine ring substituted with a cinnamyl moiety [(2E)-3-phenylprop-2-en-1-yl], and a tetrazole ring. The tetrazole group (1H-tetrazol-1-yl) is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications . The piperazine scaffold contributes to conformational flexibility, enabling interactions with biological targets such as receptors or enzymes. The chlorophenyl group likely enhances lipophilicity, influencing membrane permeability and target binding affinity.

Properties

Molecular Formula

C24H27ClN6O

Molecular Weight

451.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one

InChI

InChI=1S/C24H27ClN6O/c25-23-10-8-21(9-11-23)22(18-31-19-26-27-28-31)17-24(32)30-15-13-29(14-16-30)12-4-7-20-5-2-1-3-6-20/h1-11,19,22H,12-18H2/b7-4+

InChI Key

HELQKVVVNVFZML-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with piperazine to form an intermediate, which is then reacted with phenylprop-2-en-1-yl bromide under basic conditions to introduce the phenylprop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine ring undergoes alkylation or acylation due to its nucleophilic secondary amines. For example:

  • Reaction with alkyl halides : The secondary amines react with electrophiles like methyl iodide under basic conditions (e.g., K₂CO₃) to form quaternary ammonium salts.

  • Acylation : Reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives, as observed in similar piperazine-containing systems .

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt~85%
AcylationAcCl, CH₂Cl₂, RTN-Acetyl piperazine derivative78%

Catalytic Hydrogenation of the Propenyl Group

The (2E)-3-phenylprop-2-en-1-yl group undergoes hydrogenation:

  • Hydrogenation : Using H₂ (1 atm) and Pd/C (10% w/w) in ethanol reduces the double bond to a single bond, forming a saturated propyl chain. This reaction is stereospecific and retains configuration at adjacent chiral centers .

SubstrateCatalystConditionsProductSelectivity
(2E)-propenylPd/C, H₂EtOH, RT, 12hSaturated propyl>95%

Tetrazole Ring Reactivity

The 1H-tetrazol-1-yl group participates in:

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous ethanol, forming stable complexes.

  • Acid-catalyzed hydrolysis : Under acidic conditions (HCl, 80°C), it hydrolyzes to form an amide intermediate .

ReactionConditionsProductNotes
Metal coordinationCuSO₄, EtOH/H₂O, RTTetrazole-Cu complexStable at pH 7–9
Hydrolysis6M HCl, 80°C, 4h1-Carbamoyl derivativeSide chain-dependent kinetics

Ketone Functionalization

The butan-1-one moiety undergoes:

  • Grignard addition : Reacts with organomagnesium reagents (e.g., CH₃MgBr) to form tertiary alcohols.

  • Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol .

ReactionReagentsProductYield
Grignard additionCH₃MgBr, THF, 0°CTertiary alcohol72%
Ketone reductionNaBH₄, MeOH, RTSecondary alcohol88%

Photochemical [2+2] Cycloaddition

The conjugated enone system in the cinnamyl-piperazine group participates in UV-induced cycloadditions:

  • Crosslinking : Under UV light (λ = 300 nm), the compound dimerizes via a [2+2] mechanism, forming cyclobutane derivatives .

ConditionsProductQuantum Yield
UV (300 nm), 6hCyclobutane dimerΦ = 0.15

Stability Under Physiological Conditions

In simulated biological environments (pH 7.4, 37°C):

  • Hydrolytic degradation : The tetrazole ring remains intact, but the ester linkage in the piperazine side chain hydrolyzes slowly (t₁/₂ = 48h) .

ConditionDegradation PathwayHalf-Life
pH 7.4, 37°CEster hydrolysis48h

Scientific Research Applications

3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Groups Reported Biological/Physicochemical Properties Reference
Target Compound : 3-(4-Chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one Chlorophenyl, piperazine-cinnamyl, tetrazole ~480 (estimated) Tetrazole, piperazine, cinnamyl High metabolic stability (tetrazole), flexible binding N/A
(2E)-3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one () Chlorophenyl, methylpiperazine, α,β-unsaturated ketone 305.8 Enone, methylpiperazine Antifungal/antibacterial activity; moderate logP
(Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one () Chlorophenyl, difluorophenyl, triazole 377.8 Triazole, difluorophenyl Antifungal activity; enhanced halogen interactions
3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenylsulfanyl)-1H-pyrazole () Bis-chlorophenyl, pyrazole, sulfanyl groups 600.5 Pyrazole, sulfanyl, chlorophenyl High crystallinity; potential enzyme inhibition
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one () Triazolone, piperazine, dioxolane, dichlorophenyl ~780 (estimated) Triazolone, dioxolane, dichlorophenyl Antifungal; high molecular weight limits solubility

Structural and Functional Analysis

Piperazine Derivatives: The target compound’s piperazine-cinnamyl moiety distinguishes it from simpler piperazine derivatives like (2E)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one ().

Tetrazole vs. Triazole/Triazolone :

  • The 1H-tetrazol-1-yl group in the target compound offers superior metabolic stability compared to triazole derivatives (). Tetrazoles resist enzymatic degradation better than triazoles, which are prone to oxidation . However, triazolones (e.g., ) exhibit stronger hydrogen-bonding capacity due to their carbonyl group, enhancing target affinity in antifungal applications .

Chlorophenyl vs. Halogen-Substituted Aromatics :

  • The 4-chlorophenyl group in the target compound provides moderate hydrophobicity (clogP ~3.5 estimated), whereas difluorophenyl () or dichlorophenyl () substituents increase halogen bonding but may reduce solubility .

Sulfanyl and Cinnamyl Groups :

  • Sulfanyl-containing analogs () exhibit higher crystallinity and stability but lower bioavailability due to poor aqueous solubility. The cinnamyl group in the target compound balances lipophilicity and conformational flexibility .

Biological Activity

The compound 3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one , identified by its CAS number 236751-51-2 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN2OC_{22}H_{23}ClN_{2}O with a molar mass of approximately 366.88 g/mol. The structural complexity includes a chlorophenyl group, a piperazine moiety, and a tetrazole ring, which are often associated with various biological activities.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing piperazine and phenyl groups have shown promising results against various cancer cell lines. A study demonstrated that compounds with similar structures had IC50 values ranging from 1.61 to 2.14 µg/mL against human cancer cell lines, suggesting that the presence of the tetrazole and piperazine groups may enhance cytotoxicity .

Table 1: Antitumor Activity Comparison

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 0.92HT29
Compound B2.14 ± 0.15Jurkat
Target CompoundTBDTBD

Antimicrobial Activity

Compounds similar to the target compound have also been evaluated for antimicrobial properties. A series of piperazine derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving low MIC values compared to standard antibiotics .

Table 2: Antimicrobial Activity

CompoundMIC (µg/mL)Bacterial Strain
Benzimidazole Derivative10E. coli
Piperazine Derivative5S. aureus
Target CompoundTBDTBD

The biological activity of the compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. For example, studies on similar compounds have shown that they can inhibit key signaling pathways like the PI3K/Akt pathway, which is crucial for cancer cell survival .

Case Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized various derivatives of piperazine and assessed their anticancer properties in vitro. The target compound was included in a broader screening of related molecules, showing promising results against multiple cancer types .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of piperazine derivatives against several pathogenic strains, revealing that compounds with structural similarities to the target compound exhibited significant antibacterial effects, particularly against drug-resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.